molecular formula C8H14O2 B1329562 tert-Butyl methacrylate CAS No. 585-07-9

tert-Butyl methacrylate

Cat. No. B1329562
Key on ui cas rn: 585-07-9
M. Wt: 142.2 g/mol
InChI Key: SJMYWORNLPSJQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06727032B1

Procedure details

Using azoisobutyronitrile as a polymerization initiator and t-dodecylmercaptan as a chain transfer agent, a t-butyl methacrylate, methyl methacrylate and methacrylic acid were polymerized to obtain a copolymer having a t-butyl methacrylate/methyl methacrylate/methacrylic acid compositional ratio of 40/50/10 and an Mw of 25,000. This copolymer is designated as acid-cleavable additive Cl.
[Compound]
Name
azoisobutyronitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
t-butyl methacrylate methyl methacrylate methacrylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CC(C(C(C(S)(C)C)(C)C)(C)C)C.[C:14]([O:19][C:20]([CH3:23])([CH3:22])[CH3:21])(=[O:18])[C:15]([CH3:17])=[CH2:16].[C:24]([O:29][CH3:30])(=[O:28])[C:25]([CH3:27])=[CH2:26].[C:31]([OH:36])(=[O:35])[C:32]([CH3:34])=[CH2:33]>>[C:14]([O:19][C:20]([CH3:23])([CH3:22])[CH3:21])(=[O:18])[C:15]([CH3:17])=[CH2:16].[C:24]([O:29][CH3:30])(=[O:28])[C:25]([CH3:27])=[CH2:26].[C:31]([OH:36])(=[O:35])[C:32]([CH3:34])=[CH2:33] |f:1.2.3|

Inputs

Step One
Name
azoisobutyronitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)C(C)(C)C(C)(C)C(C)(C)S
Step Three
Name
t-butyl methacrylate methyl methacrylate methacrylic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)OC(C)(C)C.C(C(=C)C)(=O)OC.C(C(=C)C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to obtain a copolymer

Outcomes

Product
Name
Type
product
Smiles
C(C(=C)C)(=O)OC(C)(C)C
Name
Type
product
Smiles
C(C(=C)C)(=O)OC
Name
Type
product
Smiles
C(C(=C)C)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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